molecular formula C19H24N4O2 B11145521 3-(5-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

3-(5-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

Cat. No.: B11145521
M. Wt: 340.4 g/mol
InChI Key: RUXWGEPSZRFTOJ-UHFFFAOYSA-N
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Description

3-(5-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is a synthetic organic compound that features an indole and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole is then methoxylated using a methoxy group donor such as dimethyl sulfate or methanol in the presence of a base.

    Pyrazole Formation: The pyrazole ring is synthesized by reacting a 1,3-diketone with hydrazine.

    Coupling Reaction: The final step involves coupling the methoxyindole with the pyrazole moiety using a suitable linker, such as a propanoic acid derivative, under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The indole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution on the indole ring can be carried out using halogens or nitro groups, while nucleophilic substitution on the pyrazole ring can involve alkyl or acyl halides.

Major Products

    Oxidation: Methoxyindole aldehydes or acids.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted indole and pyrazole derivatives.

Scientific Research Applications

3-(5-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets such as serotonin receptors. The indole moiety is known to mimic the structure of serotonin, allowing the compound to bind to serotonin receptors and modulate their activity . This interaction can influence various signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(5-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide stands out due to its dual indole-pyrazole structure, which provides a unique combination of pharmacological and chemical properties

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-(5-methoxyindol-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide

InChI

InChI=1S/C19H24N4O2/c1-13-17(14(2)22(3)21-13)12-20-19(24)8-10-23-9-7-15-11-16(25-4)5-6-18(15)23/h5-7,9,11H,8,10,12H2,1-4H3,(H,20,24)

InChI Key

RUXWGEPSZRFTOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CCN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

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